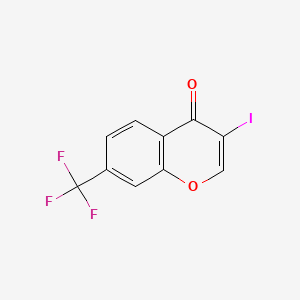

4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-

CAS No.:

Cat. No.: VC18298960

Molecular Formula: C10H4F3IO2

Molecular Weight: 340.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4F3IO2 |

|---|---|

| Molecular Weight | 340.04 g/mol |

| IUPAC Name | 3-iodo-7-(trifluoromethyl)chromen-4-one |

| Standard InChI | InChI=1S/C10H4F3IO2/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H |

| Standard InChI Key | HBHKFDZMZCBGNX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |

Introduction

Structural Features and Chromone Core Chemistry

Chromone Framework and Substituent Effects

The chromone core, a bicyclic system comprising a benzopyran-4-one structure, serves as the foundation for numerous biologically active compounds. In 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-, the parent chromone is modified at two key positions:

-

3-position: Iodine, a heavy halogen, introduces steric bulk and polarizability, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations .

-

7-position: The trifluoromethyl group (-CF3) enhances metabolic stability and lipophilicity, traits critical for drug-likeness.

The molecular formula C10H4F3IO2 (molecular weight: 340.04 g/mol) reflects these substitutions, with the -CF3 group contributing to a distinct electronic profile. Density functional theory (DFT) calculations predict that the electron-withdrawing nature of -CF3 stabilizes the chromone’s carbonyl group, potentially influencing its reactivity in nucleophilic additions.

Table 1: Key Molecular Descriptors of 4H-1-Benzopyran-4-one, 3-iodo-7-(trifluoromethyl)-

| Property | Value |

|---|---|

| IUPAC Name | 3-iodo-7-(trifluoromethyl)chromen-4-one |

| Molecular Formula | C10H4F3IO2 |

| Molecular Weight | 340.04 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)OC=C(C2=O)I |

| InChI Key | HBHKFDZMZCBGNX-UHFFFAOYSA-N |

Synthesis and Functionalization Strategies

Core Synthesis Pathways

The synthesis of 3-iodo-7-(trifluoromethyl)chromen-4-one typically begins with trifluoroacetylation of phenolic precursors. A high-yield route involves:

-

Trifluoroacetylation: Reaction of 1-(2,4-dihydroxyphenyl)ethan-1-one with trifluoroacetic anhydride (TFAA) in the presence of sodium trifluoroacetate at 110°C, yielding 7-hydroxy-2-(trifluoromethyl)chromen-4-one .

-

Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or molecular iodine (I2) in chloroform, selectively introducing iodine at the 3-position.

This two-step approach achieves gram-scale production with minimal purification, as the iodination step exhibits remarkable regioselectivity (>95% yield) .

Palladium-Catalyzed Coupling Reactions

The iodine substituent enables diverse functionalization via palladium catalysis, a strategy validated in analogous 2-CF3-chromenones :

-

Suzuki-Miyaura Coupling: Using Pd(dppf)Cl2 as a catalyst, aryl and alkyl boronic acids couple efficiently at the 3-position. Electron-rich boronic acids (e.g., 4-fluorophenyl) achieve >80% yield under mild conditions .

-

Buchwald-Hartwig Amination: Pd(OAc)2 with BINAP ligand facilitates coupling with anilines, producing 3-amino derivatives critical for bioactive molecule development .

Table 2: Representative Coupling Reactions and Yields

| Reaction Type | Substrate | Catalyst System | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(dppf)Cl2, K2CO3 | 80 |

| Buchwald-Hartwig | 4-Methoxyaniline | Pd(OAc)2, BINAP | 85 |

| Etherification | 4-Nitrophenol | Pd2(dba)3, JohnPhos | 78 |

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra (500 MHz, CDCl3) reveal distinct signals:

-

δ 8.28 ppm: Doublet (J = 8.5 Hz) for H-5, deshielded by the carbonyl group.

19F NMR confirms the -CF3 group with a quintet at δ -63.2 ppm (J = 12.1 Hz).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 340.04 [M+H]+, consistent with the molecular formula. Fragmentation patterns indicate loss of iodine (127 Da) and successive cleavage of the -CF3 group.

Future Research Directions

-

Heterocycle Diversification: Leveraging Pd-catalyzed reactions to synthesize fused heterocycles (e.g., pyrazoles, isoxazoles) for enhanced bioactivity .

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

-

Target Identification: Proteomic studies to map protein targets beyond tubulin.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume